N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Overview
Description
“N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide” is a complex organic compound. It contains a cyclohexyl group, a pyrimido[5,4-b]indole group, and an acetamide group . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The cyclohexyl group would likely contribute to the three-dimensionality of the molecule, while the pyrimido[5,4-b]indole group would likely contribute to the planarity .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
- Compounds with similar structural motifs, such as N-[2-(1-pyrrolidinyl)ethyl]acetamides, have been synthesized and evaluated for their biological activities, particularly as opioid kappa agonists. These studies highlight the potential of such compounds in developing new analgesics (Costello et al., 1991).
Michael Reaction Applications
- The Michael reaction has been used to synthesize substituted cyclohexadienes and thieno[2,3-d]pyrimidine derivatives, showcasing the versatility of this reaction in creating complex heterocyclic structures (Dyachenko et al., 2004).
Antitumor Activity
- Novel thiophene, pyrimidine, and pyridine derivatives have been synthesized and tested for antitumor activity, revealing some compounds with promising inhibitory effects on different cancer cell lines. This research indicates the potential of such compounds in cancer therapy (Albratty et al., 2017).
Insecticidal Properties
- Innovative heterocycles incorporating thiadiazole moieties have been developed and assessed for their insecticidal activity against the cotton leafworm, demonstrating the application of these compounds in agricultural pest control (Fadda et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the innate immune system by recognizing and responding to pathogen-associated molecular patterns.
Biochemical Pathways
Upon activation of TLR4, a series of biochemical pathways are triggered. These pathways lead to the production of IL-6 and interferon γ-induced protein 10 (IP-10) . IL-6 is a cytokine with both pro-inflammatory and anti-inflammatory effects, while IP-10 is a chemokine that is induced by interferon-gamma and is involved in the chemoattraction of immune cells.
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-2-24-19(26)18-17(14-10-6-7-11-15(14)22-18)23-20(24)27-12-16(25)21-13-8-4-3-5-9-13/h6-7,10-11,13,22H,2-5,8-9,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWDEMVLLAOUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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